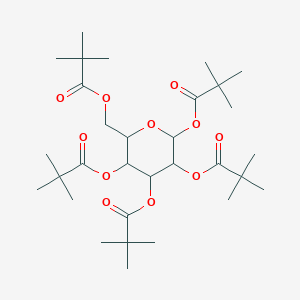

penta-O-pivaloyl-beta-d-glucopyranose

Description

Strategic Importance of Penta-O-pivaloyl-beta-D-glucopyranose as a Versatile Glycosyl Synthon and Protecting Group System

This compound holds strategic importance as a glycosyl synthon due to the distinct characteristics of the pivaloyl (Piv) protecting group. The pivaloyl group, a sterically bulky ester, offers several advantages in carbohydrate synthesis. Its significant steric hindrance helps to prevent undesired side reactions during glycosylation. vulcanchem.com Furthermore, the pivaloyl ester at the C-2 position of the glucopyranose ring can act as a participating group. In a glycosylation reaction, this participating functionality assists in the departure of the anomeric leaving group, leading to the formation of a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage. nih.gov For glucose derivatives, this translates to the highly desirable β-glycoside.

The robustness of the pivaloyl group is another key feature. It is significantly more stable to a range of reaction conditions compared to other common acyl protecting groups like acetyl (Ac) or benzoyl (Bz). wiley-vch.de This stability allows for more complex synthetic manipulations on other parts of the molecule without premature deprotection. wiley-vch.de However, this stability also necessitates harsher conditions for its removal, typically strong basic or reductive methods. wiley-vch.de This trade-off between stability and ease of removal is a critical consideration in synthetic planning. When transformed into a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate), the pivaloyl-protected glucose becomes a powerful tool for the stereoselective synthesis of β-glucosides, which are prevalent in nature. nih.gov

Below are the physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₃₁H₅₂O₁₁ |

| Molecular Weight | 600.74 g/mol |

| Melting Point | 156-158 °C |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Optical Rotation ([α]D²⁵) | +42.5° (c = 1.0, CHCl₃) vulcanchem.com |

Spectroscopic data for this compound confirms its structure:

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the methyl protons of the pivaloyl groups are observed in the range of δ 1.1–1.3 ppm. The anomeric proton (H-1) signal appears between δ 5.2–5.5 ppm, with a coupling constant indicative of a β-configuration. vulcanchem.com |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the five pivaloyl groups and the carbons of the glucopyranose ring are observed. vulcanchem.com |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) shows a molecular ion peak consistent with the molecular formula, for example, at m/z 605.8 for the protonated molecule [M+H]⁺. vulcanchem.com |

Evolution of Pivaloyl Ester Utilization in Stereoselective Glycosylation and Organic Synthesis

The use of acyl protecting groups to direct the stereochemical outcome of glycosylation reactions has been a long-standing strategy in carbohydrate chemistry. The concept of "neighboring group participation" by an acyl group at the C-2 position to afford 1,2-trans-glycosides is a classic example. Initially, acetyl and benzoyl groups were widely employed for this purpose. However, the development of more complex synthetic targets necessitated protecting groups with greater stability and, in some cases, different steric and electronic properties.

The introduction of the pivaloyl group offered a solution to some of the limitations of the more traditional acyl protecting groups. Pivaloyl esters were found to be more resistant to acidic and basic conditions, providing a wider window of compatibility with various reaction conditions. wiley-vch.de This increased stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbonyl carbon of the ester. researchgate.net

In the context of stereoselective glycosylation, the steric hindrance of the pivaloyl group at C-2 also plays a crucial role in suppressing the formation of orthoester byproducts, which can be a competing reaction pathway with other acyl groups. nih.gov The evolution of its use has seen the development of methods for the regioselective pivaloylation of polyhydroxylated compounds, allowing for the strategic placement of this bulky and stable protecting group. nih.govresearchgate.net While its robustness is an advantage during synthesis, the harsh conditions required for its removal have also driven research into modified pivaloyl groups that can be cleaved under milder conditions. The continued refinement of strategies employing pivaloyl esters underscores their enduring importance in the synthesis of complex organic molecules, particularly in the challenging field of oligosaccharide synthesis. wiley-vch.de

Properties

Molecular Formula |

C31H52O11 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

[3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3 |

InChI Key |

PLXCBOJERHYNCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Penta O Pivaloyl Beta D Glucopyranose and Its Analogues

Direct Acylation Routes from D-Glucose Precursors

The most straightforward approach to penta-O-pivaloyl-beta-D-glucopyranose involves the direct, or per-acylation, of unprotected D-glucose. This method aims to esterify all five hydroxyl groups in a single step using an excess of a pivaloylating agent.

Optimized Reaction Conditions and Catalytic Systems (e.g., DMAP, acid-binding agents)

The direct pivaloylation of D-glucose is typically carried out using pivaloyl chloride as the acylating agent. researchgate.net The reaction necessitates the use of a catalyst and an acid-binding agent to proceed efficiently. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, while a base such as pyridine (B92270) serves as an acid-binding agent, neutralizing the hydrochloric acid generated during the reaction. researchgate.net

Optimized procedures involve the careful control of stoichiometry and temperature to achieve high yields. For instance, a common method involves adding D-glucose to a solution of pivaloyl chloride, DMAP, and pyridine in an appropriate solvent at a reduced temperature, followed by a period of reaction at room temperature. researchgate.net A specific high-yield protocol involves the reaction of glucose with pivaloyl chloride in the presence of DMAP and pyridine. The reaction is initiated at a low temperature (5-10°C) and then allowed to proceed at a higher temperature (20-30°C) for an extended period (16-20 hours). researchgate.net

The following interactive table summarizes optimized reaction conditions for the synthesis of penta-O-pivaloyl glucopyranose.

Table 1: Optimized Reaction Conditions for the Synthesis of Penta-O-pivaloyl Glucopyranose

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Glucose (molar eq.) | 1 | 1 |

| Pivaloyl Chloride (molar eq.) | 5.7 | 6 |

| DMAP (molar eq.) | 0.12 | 0.2 |

| Pyridine (molar eq.) | 1 | 1 |

| Solvent (molar eq.) | Dioxane (2.3) | DMF (2) |

| Initial Temperature | 6°C | 5°C |

| Reaction Temperature | 20°C | 25°C |

| Reaction Time | 16h | 20h |

| Yield | 91% | 92% |

Comparison of Anomeric Control in Alpha- and Beta-Anomer Preparation

In the direct acylation of D-glucose, a mixture of anomers (alpha and beta) is often produced, corresponding to the equilibrium mixture of the anomers in the starting glucose. The beta-anomer is generally the more thermodynamically stable product due to the equatorial orientation of all bulky substituent groups in the chair conformation. nih.gov Consequently, reaction conditions that allow for anomerization, such as prolonged reaction times or the presence of basic catalysts, tend to favor the formation of the beta-anomer.

Achieving high anomeric selectivity can be challenging. For the analogous synthesis of galloyl esters of D-glucose, it has been demonstrated that starting with the pure alpha- or beta-anomer of D-glucopyranose under conditions where mutarotation is slow can lead to highly selective transformations. nih.gov High beta-selectivity is often more readily achieved than high alpha-selectivity due to the kinetic anomeric effect. nih.gov While specific comparative studies on the stereoselective synthesis of the alpha- and beta-pivaloyl anomers are less common, the principles of kinetic versus thermodynamic control are applicable. To favor the alpha-anomer, conditions that promote rapid reaction at the anomeric hydroxyl group before equilibration can occur would be necessary. Conversely, to maximize the yield of the beta-anomer, conditions that facilitate equilibration to the more stable anomer are preferred.

Regioselective Pivaloylation Strategies for Partially Protected Derivatives

For the synthesis of more complex carbohydrate structures, it is often necessary to selectively acylate specific hydroxyl groups, leaving others available for further modification. This requires regioselective pivaloylation strategies.

Differential Reactivity of Hydroxyl Groups in D-Glucopyranose

The hydroxyl groups of D-glucopyranose exhibit different reactivities towards acylation, which can be exploited for regioselective synthesis. The primary hydroxyl group at the C-6 position is generally the most reactive due to its lower steric hindrance. Among the secondary hydroxyl groups, the reactivity order can vary depending on the specific substrate and reaction conditions. For methyl α-D-glucopyranoside, direct pivaloylation can lead to the formation of the 2-O-pivaloyl derivative, albeit in lower yields compared to methods employing protecting groups. researchgate.net The use of a benzylidene acetal (B89532) to protect the C-4 and C-6 hydroxyl groups is a common strategy to direct acylation to the C-2 and C-3 positions. In methyl 4,6-O-benzylidene-α-D-glucopyranoside, the C-2 hydroxyl group is often more reactive towards acylation. researchgate.net

Employment of Bulky Acylating Reagents (e.g., N-pivaloyl imidazole)

The steric bulk of the pivaloyl group itself can contribute to regioselectivity. Furthermore, the choice of the acylating reagent can significantly influence the outcome of the reaction. N-pivaloyl imidazole (B134444) is a bulky acylating reagent that has been used for the selective protection of monosaccharides. researchgate.net It can offer different selectivity profiles compared to the more common pivaloyl chloride. While direct comparisons in the pivaloylation of a single, specific glucose derivative are not extensively detailed, the principle is that the bulkier the acylating agent, the more pronounced the selectivity for the less sterically hindered hydroxyl groups, such as the primary C-6 hydroxyl. The use of methods like the dibutyltin (B87310) oxide method, which activates a specific hydroxyl group through the formation of a tin intermediate, has been shown to be highly effective for achieving regioselective pivaloylation, often favoring acylation at the C-2 position in derivatives like methyl 4,6-O-benzylidene-α-D-glucopyranoside. researchgate.net This method, in combination with the inherent steric demands of the pivaloyl group, provides a powerful tool for the synthesis of selectively protected glucose derivatives.

Reactivity and Mechanistic Investigations of Penta O Pivaloyl Beta D Glucopyranose

Pivaloyl Group's Role in Protecting Group Manipulations

The pivaloyl (Piv) group, a bulky ester, is a crucial protecting group in organic synthesis, especially in the chemistry of carbohydrates. numberanalytics.com Its steric hindrance and stability under various conditions allow for selective protection and deprotection strategies, which are essential for the synthesis of complex oligosaccharides. numberanalytics.comuniversiteitleiden.nl

Stability of Pivaloyl Esters to Acidic and Basic Conditions

Pivaloyl esters exhibit significant stability compared to other acyl protecting groups like acetyl and benzoyl groups. wikipedia.orgwiley-vch.de This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. wikipedia.org

Under acidic conditions , pivaloyl esters are generally stable, especially in the absence of water and other hydroxylated solvents. nih.gov However, they can be removed by treatment with strong acids. wikipedia.orglibretexts.org

Under basic conditions , the hydrolysis of pivaloyl esters is also slower compared to less hindered esters. nih.gov While they can be removed by bases, harsher conditions are often required, which can sometimes affect other functional groups in the molecule. universiteitleiden.nlwiley-vch.de This high stability, while advantageous during multi-step syntheses, can present challenges during the final deprotection step. wiley-vch.de

The relative stability of common ester protecting groups to hydrolysis is generally considered to be: Chloroacetyl > Acetyl > Benzoyl > Pivaloyl. wikipedia.org

| Condition | Stability of Pivaloyl Group | Comparison with Other Acyl Groups | Cleavage Reagents |

|---|---|---|---|

| Acidic | Generally stable, but can be removed with strong acid. wikipedia.orgnih.govlibretexts.org | More stable than acetyl and benzoyl groups. wikipedia.orgwiley-vch.de | Strong acids. wikipedia.orglibretexts.org |

| Basic | More stable than other acyl groups; requires harsher conditions for removal. universiteitleiden.nlwiley-vch.denih.gov | Substantially more stable. wikipedia.org | Strong bases (e.g., NaOH), alkoxides. organic-chemistry.orgsciforum.net |

| Reductive | Can be removed by reducing agents. wikipedia.orglibretexts.org | - | Lithium with a catalytic amount of naphthalene. organic-chemistry.org |

Regioselective Deprotection for Specific Hydroxyl Group Exposure

While global deprotection removes all protecting groups, regioselective deprotection targets a specific position on the sugar ring. nih.govrsc.org The steric bulk of pivaloyl groups can influence the reactivity of adjacent positions, sometimes enabling regioselective reactions. However, achieving regioselective deprotection of a single pivaloyl group from a fully pivaloylated sugar like penta-O-pivaloyl-beta-D-glucopyranose is challenging due to their similar chemical environment.

More commonly, regioselectivity is achieved during the protection step. For example, reacting D-mannose with pivaloyl chloride can lead to the formation of a tetra-pivaloylated product with a free hydroxyl group at a specific position, depending on the reaction conditions. nih.gov

In some cases, enzymatic methods or specific reagents can achieve regioselective deprotection. For example, certain lipases can selectively hydrolyze ester groups at particular positions on a sugar ring. Additionally, methods involving organotin intermediates have been developed for the regioselective acylation and deacylation of carbohydrates. nih.gov

Anomeric Activation and Transformations

The anomeric carbon (C-1) of this compound is a key site for transformations, particularly for the formation of glycosidic bonds. To achieve this, the anomeric pivaloyl group must be replaced with a better leaving group, converting the protected sugar into a glycosyl donor.

Conversion to Activated Glycosyl Donors (e.g., Glycosyl Halides, Trichloroacetimidates)

Glycosyl Halides: this compound can be converted into the corresponding glycosyl bromide or chloride. nih.govnih.gov These glycosyl halides are versatile glycosyl donors. nih.gov A common method involves treating the peracylated sugar with a hydrogen halide, such as HBr in acetic acid. nih.gov The neighboring pivaloyl group at C-2 can participate in the reaction, leading to the formation of a 1,2-trans-glycosidic bond in subsequent glycosylation reactions. nih.govnih.gov

Glycosyl Trichloroacetimidates: Another important class of glycosyl donors are trichloroacetimidates. researchgate.netnih.gov These are typically prepared by reacting the 1-O-unprotected sugar with trichloroacetonitrile (B146778) in the presence of a base. nih.govresearchgate.net Therefore, the anomeric pivaloyl group of this compound would first need to be selectively removed to generate the corresponding hemiacetal. Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, for example, with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov

| Glycosyl Donor Type | General Method of Preparation | Activating Reagents for Glycosylation | Stereochemical Outcome |

|---|---|---|---|

| Glycosyl Halides (Bromides, Chlorides) | Treatment of the peracylated sugar with reagents like HBr in acetic acid or a copper(II) halide species with picolinic esters. nih.govnih.gov | Silver or mercury salts (Koenigs-Knorr), silver triflate. nih.govresearchgate.net | Often 1,2-trans due to neighboring group participation. nih.govnih.gov |

| Glycosyl Trichloroacetimidates | Reaction of the 1-hydroxyl sugar with trichloroacetonitrile and a base. nih.govresearchgate.net | Catalytic Lewis acids (e.g., TMSOTf, BF₃·OEt₂). nih.gov | Can be influenced by solvent, temperature, and protecting groups. |

Mechanistic Pathways Involving Pivaloyl Groups

The pivaloyl group at the C-2 position of a glycosyl donor plays a significant role in the mechanism and stereochemical outcome of glycosylation reactions. This is primarily due to a phenomenon known as neighboring group participation . nih.govbeilstein-journals.org

When the anomeric leaving group departs, the oxygen atom of the C-2 pivaloyl ester can attack the anomeric carbon, forming a cyclic acyloxonium ion intermediate. nih.gov This intermediate shields one face of the sugar ring (the alpha-face in the case of glucose). Consequently, the incoming glycosyl acceptor can only attack from the opposite face (the beta-face), leading to the exclusive formation of a 1,2-trans-glycosidic linkage. nih.govbeilstein-journals.org

Neighboring Group Participation in Glycosylation Stereocontrol (1,2-trans-Glycoside Formation)

The stereoselective synthesis of 1,2-trans-glycosides using donors like this compound is a well-established strategy that relies on the principle of neighboring group participation (NGP). nih.govnih.gov In this mechanism, the acyl group at the C-2 position, which is vicinal to the anomeric carbon, actively participates in the reaction as the leaving group at the anomeric center departs. beilstein-journals.org

The process begins with the activation of the anomeric leaving group by a promoter, leading to the formation of an initial oxocarbenium ion. nih.gov The carbonyl oxygen of the C-2 pivaloyl ester then acts as an internal nucleophile, attacking the electrophilic anomeric carbon. mdpi.com This intramolecular reaction results in the formation of a rigid, bicyclic acyloxonium ion intermediate, specifically a dioxolenium ion. nih.govmdpi.com

This bicyclic structure effectively blocks one face of the pyranose ring (the α-face in the case of glucose). nih.gov Consequently, an incoming nucleophile, such as a glycosyl acceptor alcohol, can only attack the anomeric carbon from the opposite, unhindered face (the β-face). nih.govmdpi.com This directed, anti-periplanar attack leads to an inversion of configuration at the anomeric center relative to the intermediate, resulting exclusively in the formation of the 1,2-trans-glycoside. nih.gov The pivaloyl group is particularly effective in this role, as its steric bulk can prevent potential side reactions, such as the formation of orthoesters. nih.gov This reliable mechanism is a cornerstone of carbohydrate chemistry, providing dependable access to β-glucosides from glucose donors equipped with a C-2 participating group. nih.govmdpi.com

Table 1: Influence of C-2 Protecting Group on Glycosylation Stereocontrol

Evaluation of Ion Pair Characteristics (CT, SSIP, CIP) in Glycosylation Mechanisms

The mechanistic picture of glycosylation is further refined by considering the nature of the ionic species in the reaction medium. glycoforum.gr.jp When a glycosyl donor with a good leaving group (e.g., a triflate) is activated, it doesn't exist as a single species but rather as an equilibrium mixture of different ion pairs. glycoforum.gr.jp These include the initial covalently bonded species or charge-transfer complex (CT), a contact ion pair (CIP) where the cationic sugar and the anionic counterion are in direct contact, and a solvent-separated ion pair (SSIP) where one or more solvent molecules are interposed between the ions. glycoforum.gr.jp

Each of these species can exhibit different reactivity and selectivity:

Charge-Transfer Complex (CT): The covalently bound donor can react with a nucleophile through a mechanism with SN2 characteristics, involving stereochemical inversion at the anomeric carbon. glycoforum.gr.jp

Contact Ion Pair (CIP): In a CIP, the counterion is closely associated with one face of the oxocarbenium ion. Nucleophilic attack is then directed to the opposite face, proceeding through an SN2-like mechanism. glycoforum.gr.jp

Solvent-Separated Ion Pair (SSIP): As the ions become further dissociated, the oxocarbenium ion becomes more accessible from either face, and the reaction may proceed through a more SN1-like mechanism, potentially reducing stereoselectivity. glycoforum.gr.jp

In the context of this compound, the neighboring group participation mechanism dominates. The formation of the bicyclic dioxolenium ion can be considered a highly stabilized and structured form of a contact ion pair, where the "counterion" is effectively the covalently attached pivaloyl group. This pre-organized intermediate ensures that the subsequent reaction pathway is overwhelmingly directed toward the 1,2-trans product, minimizing contributions from less selective SSIP or direct SN2 pathways on the initial donor.

Table 2: Characteristics of Ionic Species in Glycosylation

Table of Mentioned Compounds

Applications in Advanced Organic Synthesis and Building Block Chemistry

Stereoselective Glycosylation Reactions

The construction of glycosidic bonds with precise control over the stereochemistry at the anomeric center is a fundamental challenge in carbohydrate chemistry. Penta-O-pivaloyl-beta-D-glucopyranose has emerged as a valuable glycosyl donor in achieving this goal.

The bulky pivaloyl groups at the C-2 position of the glucose ring exert significant steric hindrance, which influences the stereochemical outcome of glycosylation reactions. This steric effect, combined with other strategies, allows for high anomeric selectivity.

One common strategy involves the use of a participating group at the C-2 position, which can lead to the formation of a 1,2-trans glycoside. However, for the synthesis of 1,2-cis glycosides, the absence of such neighboring group participation is necessary. In these cases, the choice of solvent and reaction conditions becomes critical in favoring the formation of the α-anomer, often driven by the anomeric effect. frontiersin.org

Recent advancements have also explored oxidative glycosylation methods. For instance, the reaction of glycosyl donors with a free C2-hydroxyl group, promoted by hypervalent iodine reagents, can proceed with high anomeric control. nih.govresearchgate.net Mechanistic studies suggest that this is due to the hydroxyl-guided delivery of reagents to the anomeric position, resulting in excellent 1,2-trans selectivity. nih.govresearchgate.net Machine learning models are also being developed to predict the stereoselectivity of glycosylations, which could further aid in the rational design of synthetic strategies. chemrxiv.org

| Strategy | Key Feature | Predominant Anomer |

| Neighboring Group Participation | Acyl group at C-2 | 1,2-trans (β) |

| Non-Participating Group | Ether group at C-2 | Anomeric mixture (α favored) |

| Oxidative Glycosylation | Free C-2 hydroxyl | 1,2-trans (β) |

The stereoselective formation of glycosidic bonds is the cornerstone of disaccharide and oligosaccharide synthesis. This compound can be converted into a glycosyl donor, which then reacts with a suitable glycosyl acceptor to form the desired linkage. The key to a successful synthesis is the stereoselective nature of the glycosidation reaction. diva-portal.org

The synthesis of oligosaccharides is a complex process that requires careful planning of protecting group strategies to selectively expose the desired hydroxyl group for glycosylation. The bulky pivaloyl groups can provide robust protection during multi-step syntheses. Intramolecular aglycon delivery (IAD) is a powerful strategy where the donor and acceptor are tethered, enhancing coupling efficiency and facial selectivity. nih.gov

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins or lipids, play vital roles in numerous biological processes. nih.govnih.gov The synthesis of these complex molecules relies on the efficient and stereoselective formation of glycosidic bonds. This compound serves as a precursor to glycosyl donors that are essential for building the carbohydrate portions of these conjugates. mdpi.com The synthesis of complex carbohydrates and glycoconjugates has seen significant advancements, enabling the preparation of highly branched structures for biological studies. nih.gov

Utilization as a Chiral Auxiliary and Template in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Carbohydrates, being naturally chiral molecules, are excellent candidates for use as chiral auxiliaries. nih.gov

The synthesis of chiral amino compounds is of great importance in medicinal chemistry. nih.govdiva-portal.orgmdpi.comnih.gov this compound can be utilized as a chiral template to direct the stereoselective synthesis of these molecules. The chiral scaffold of the glucose derivative influences the approach of reagents, leading to the preferential formation of one enantiomer of the product.

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. When a chiral auxiliary is employed, this reaction can be performed asymmetrically to produce enantiomerically enriched products. diva-portal.orgnih.gov Similarly, the Strecker synthesis, which produces α-amino acids from aldehydes or ketones, can be rendered asymmetric by the use of a chiral auxiliary. msu.edu The well-defined stereochemistry of this compound can be exploited to control the stereocenter formed in these reactions, leading to the synthesis of valuable chiral building blocks. diva-portal.orgyoutube.com

Preparation of Carbohydrate-Derived Organocatalysts

Carbohydrates, with their inherent chirality and dense functionalization, provide an excellent scaffold for the design and synthesis of novel organocatalysts. researchgate.net The use of readily available sugar derivatives to create these catalysts is a burgeoning area of research, offering sustainable and effective alternatives to metal-based catalysts.

Design and Synthesis of Chiral Ketones and Thioureas

The synthesis of chiral organocatalysts, particularly those based on ketone and thiourea (B124793) functionalities, from carbohydrate precursors has been a subject of considerable interest. While direct synthesis from this compound is not extensively documented in publicly available literature, general methodologies for creating such catalysts from other protected glucose and carbohydrate derivatives can be extrapolated.

Chiral Ketones: The synthesis of chiral ketones from carbohydrates often involves the selective oxidation of a secondary alcohol on the sugar backbone. For a starting material like this compound, this would necessitate the selective deprotection of one of the pivaloyl groups to reveal a free hydroxyl group, which can then be oxidized to a ketone. The bulky nature of the remaining pivaloyl groups would likely influence the accessibility of the hydroxyl groups to deprotection and subsequent oxidation, potentially offering regioselectivity.

Chiral Thioureas: The preparation of chiral thioureas from carbohydrate precursors typically involves the reaction of a sugar-derived amine with an isothiocyanate. nih.gov For instance, a general route could involve the conversion of one of the pivaloate esters on the glucose ring to an amine functionality. This can be achieved through a multi-step sequence, for example, by converting a primary alcohol to an azide, followed by reduction. The resulting amine can then be reacted with a suitable isothiocyanate to furnish the desired thiourea organocatalyst. A series of thiourea-based bifunctional organocatalysts with D-glucose as a core scaffold have been synthesized and studied for their catalytic activity. rsc.org

Performance in Asymmetric Michael Additions and Aldol (B89426) Reactions

Organocatalysts derived from carbohydrates have demonstrated significant efficacy in promoting asymmetric reactions, including Michael additions and aldol reactions, which are fundamental carbon-carbon bond-forming transformations in organic synthesis. nih.govmdpi.com

Asymmetric Michael Additions: Glucose-based bifunctional secondary amine-thiourea catalysts have been shown to be highly effective in the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, achieving excellent yields and enantioselectivities. researchgate.net The thiourea moiety is believed to activate the Michael acceptor through hydrogen bonding, while the amine part forms an enamine with the ketone, thus facilitating the stereocontrolled addition.

| Catalyst Type | Michael Donor | Michael Acceptor | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) |

| Glucose-based secondary amine-thiourea | Cyclohexanone | trans-β-nitrostyrene | up to 99 | >99:1 | up to 95 |

| Glucosamine-derived prolinamides | Cyclohexanone | Nitroolefins | up to 98 | >99:1 | up to 84 |

Interactive Data Table: Performance of Glucose-Derived Organocatalysts in Asymmetric Michael Additions researchgate.netrsc.org

Asymmetric Aldol Reactions: The aldol reaction, which creates a β-hydroxy carbonyl motif, is another area where carbohydrate-derived organocatalysts have been successfully applied. nih.gov The design of these catalysts often aims to mimic the function of natural aldolase (B8822740) enzymes. While specific data for catalysts derived from this compound is scarce, the general principles suggest that the chiral environment provided by the sugar backbone, influenced by the bulky pivaloyl groups, would play a crucial role in dictating the stereochemical outcome of the reaction.

Influence of Steric Hindrance from Pivaloyl Groups on Reaction Outcomes

The five bulky pivaloyl groups in this compound exert a significant steric influence on its chemical reactivity and on the properties of any derived catalysts. nih.govresearchgate.net This steric hindrance can be both a challenge and an opportunity in organic synthesis.

In the context of organocatalysis, the steric bulk of the pivaloyl groups on a catalyst derived from this molecule would create a well-defined and sterically crowded chiral pocket around the catalytic site. This can lead to enhanced stereoselectivity in reactions by dictating the trajectory of incoming substrates. The bulky groups can effectively shield one face of the reactive intermediate, forcing the reaction to proceed from the less hindered side, thereby leading to a high degree of enantioselectivity and diastereoselectivity.

However, this same steric hindrance can also negatively impact the reaction rate by impeding the approach of the substrates to the catalytic center. rsc.org Finding a balance between steric demand for high selectivity and sufficient accessibility for efficient catalysis is a key aspect of catalyst design. The stability of the pivaloyl groups also allows for reactions to be carried out under a range of conditions without the risk of cleavage, which is a significant advantage in multi-step syntheses. nih.gov The electron-withdrawing nature of the pivaloyl ester groups can also influence the electronic properties of the catalyst, affecting its reactivity and the stability of reaction intermediates. mdpi.com

In glycosylation reactions, the steric and electronic properties of protecting groups are known to have a profound effect on the stereochemical outcome. researchgate.net For instance, bulky protecting groups can influence the conformation of the pyranose ring and the reactivity of the anomeric center. By extension, in an organocatalytic setting, the pivaloyl groups would be expected to play a critical role in pre-organizing the transition state assembly, leading to predictable and highly stereoselective transformations.

Advanced Spectroscopic and Structural Elucidation for Research

Comprehensive NMR Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. For penta-O-pivaloyl-beta-d-glucopyranose, both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide definitive evidence for the complete pivaloylation of all five hydroxyl groups and confirm the stereochemistry at the anomeric center.

The ¹H NMR spectrum is crucial for establishing the β-configuration at the anomeric carbon (C-1). The anomeric proton (H-1) in β-D-glucopyranose derivatives typically appears as a doublet with a large coupling constant (J1,2) of approximately 8.0 Hz. This large value is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in its stable ⁴C₁ chair conformation. In contrast, the α-anomer would exhibit a smaller coupling constant (around 3-4 Hz) due to an axial-equatorial relationship. The protons of the bulky pivaloyl groups give rise to sharp, intense singlets in the upfield region of the spectrum (typically around δ 1.1–1.3 ppm), integrating to 45 protons (5 x 9 protons), confirming the presence of the five ester groups.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of its configuration. The signals for the glucose ring carbons appear in the δ 60-100 ppm range, while the carbonyl carbons of the five pivaloyl ester groups are found further downfield (δ 170-180 ppm). The presence of five distinct carbonyl signals confirms the complete acylation.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unequivocally. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity from H-1 to H-2, H-3, and so on, around the pyranose ring. The HSQC experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton based on the previously established proton assignments. nih.govnih.govnih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Multiplicity |

|---|---|---|---|

| H-1 | ~5.5 - 5.8 | ~91 - 93 | Doublet, J1,2 ≈ 8.0 Hz |

| H-2 | ~5.0 - 5.3 | ~70 - 73 | Triplet or Doublet of doublets |

| H-3 | ~5.3 - 5.6 | ~72 - 74 | Triplet |

| H-4 | ~5.0 - 5.3 | ~68 - 70 | Triplet |

| H-5 | ~3.8 - 4.1 | ~72 - 75 | Multiplet |

| H-6a, H-6b | ~4.1 - 4.4 | ~61 - 63 | Multiplets |

| -C(CH₃)₃ | ~1.1 - 1.3 | ~27 | Singlet (45H) |

| -C=O | - | ~176 - 178 | Carbonyl carbons |

Crystallographic Analysis of Pivaloyl-Protected Glucopyranose Derivatives

While NMR provides excellent structural data in solution, X-ray crystallography offers the most precise and unambiguous information about the molecular structure in the solid state. This technique determines the exact spatial arrangement of atoms, bond lengths, bond angles, and torsional angles, providing definitive proof of stereochemistry and conformation.

For pivaloyl-protected glucopyranose derivatives, crystallographic analysis confirms the β-configuration at the anomeric center and reveals the preferred conformation of the pyranose ring and its bulky substituents. As expected for D-glucopyranose derivatives, the six-membered ring adopts a stable chair conformation (⁴C₁). um.edu.my In this conformation, the large pivaloyloxy groups at C-1, C-2, C-3, and C-4, as well as the pivaloyloxymethyl group at C-5, occupy equatorial positions to minimize steric hindrance. The steric bulk of the pivaloyl groups can, however, induce minor distortions in the pyranose ring from an ideal chair geometry. um.edu.my

The crystal structure provides precise measurements of bond lengths and angles, confirming the covalent structure. For instance, the C1-O1 bond is typically shorter than other C-O bonds within the ring due to the anomeric effect. nih.gov The analysis also details the orientation of the ester groups relative to the ring, which can influence the molecule's reactivity and intermolecular interactions in the solid state. Although determining the crystal structure of every derivative can be challenging, the data from closely related compounds provide a reliable model for the solid-state structure of this compound.

| Parameter | Typical Value/Observation |

|---|---|

| Ring Conformation | Chair (⁴C₁) |

| Anomeric Configuration | β (Equatorial C1-O-Piv) |

| Substituent Orientation (C2, C3, C4) | Equatorial |

| Substituent Orientation (C5) | Equatorial (-CH₂O-Piv) |

| Ring Oxygen Valence Angle (C5-O5-C1) | ~113° - 114° nih.gov |

| Average C-C Bond Length | ~1.52 Å nih.gov |

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns of Derivatives

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions for analysis.

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental formula (C₃₁H₅₂O₁₁). The compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) provides further structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of acylated glucose derivatives is often characterized by the sequential neutral loss of the acyl groups. nih.gov For this compound, the fragmentation cascade would likely involve the successive loss of pivalic acid (102.13 u) or pivaloyl groups. Cross-ring cleavages of the glucose core are also common, yielding characteristic fragment ions that can help identify the carbohydrate backbone. nih.govnih.gov This detailed fragmentation analysis is crucial for identifying reaction products and byproducts in synthetic chemistry and for characterizing unknown acylated glucose derivatives in complex mixtures. nih.govresearchgate.net

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+Na]⁺ | [C₃₁H₅₂O₁₁Na]⁺ | 623.34 | Sodium Adduct |

| [M+H]⁺ | [C₃₁H₅₃O₁₁]⁺ | 601.36 | Protonated Molecule |

| [M+H - C₅H₁₀O₂]⁺ | [C₂₆H₄₃O₉]⁺ | 499.29 | Loss of one pivalic acid molecule |

| [M+H - 2(C₅H₁₀O₂)]⁺ | [C₂₁H₃₃O₇]⁺ | 397.22 | Loss of two pivalic acid molecules |

| [M+H - 3(C₅H₁₀O₂)]⁺ | [C₁₆H₂₃O₅]⁺ | 295.15 | Loss of three pivalic acid molecules |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Deacylation Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study reaction mechanisms in organic chemistry, including the deacylation of protected carbohydrates. While specific DFT studies on the deacylation of penta-O-pivaloyl-beta-d-glucopyranose are not extensively documented, the principles can be inferred from studies on related peracetylated sugars.

The regioselective removal of acyl groups, particularly at the anomeric position, is a crucial transformation in carbohydrate synthesis. DFT calculations can elucidate the mechanistic pathways of such reactions. For instance, the selective 1-O-deacetylation of peracetylated carbohydrates has been achieved using reagents like ammonium acetate. researchgate.net Computational modeling of this process would likely involve the calculation of energies of reactants, transition states, and products for different potential pathways.

The mechanism for the deacylation of the pivaloyl groups would be influenced by their steric bulk. A proposed pathway for the selective removal of the anomeric pivaloyl group could involve the formation of a tetrahedral intermediate upon nucleophilic attack. DFT calculations could be employed to determine the activation energy for this step at each of the five pivaloyl-protected positions. It is hypothesized that the anomeric position is more reactive due to electronic effects related to the anomeric center. The transition state for the collapse of the tetrahedral intermediate to yield the deprotected hydroxyl group and the pivaloyl byproduct could also be modeled.

Factors influencing the regioselectivity of deacylation that can be analyzed using DFT include:

Steric Hindrance: The bulky pivaloyl groups may sterically hinder the approach of a nucleophile, with the relative accessibility of each carbonyl carbon being a key factor.

Electronic Effects: The electron-withdrawing nature of the pivaloyl groups and the influence of the pyranose ring oxygen on the anomeric position can be quantified.

Solvent Effects: Implicit or explicit solvent models can be incorporated into DFT calculations to understand the role of the solvent in stabilizing intermediates and transition states.

Analysis of Anomeric Effects and Their Influence on Reactivity

The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of a substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, despite the steric preference for an equatorial position. wikipedia.org This effect arises from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-1 substituent bond. journalirjpac.com

In this compound, the anomeric substituent is a pivaloyloxy group. The anomeric effect in this molecule would influence the conformational equilibrium between the α and β anomers if the anomeric linkage were to isomerize. For the β-anomer, the pivaloyloxy group is in an equatorial position. The anomeric effect still plays a role in influencing the bond lengths and angles around the anomeric center.

The presence of bulky pivaloyl groups at all hydroxyl positions can modulate the anomeric effect. Computational studies can quantify this influence by:

Natural Bond Orbital (NBO) Analysis: This analysis can be used to calculate the energy of the hyperconjugative interaction between the ring oxygen lone pair and the σ* orbital of the anomeric C-O bond.

Geometric Parameters: DFT calculations can provide optimized geometries, allowing for the analysis of bond lengths (e.g., C1-O5 and C1-O1) and bond angles, which are indicative of the strength of the anomeric effect.

The reactivity of the anomeric center, particularly in glycosylation reactions, is significantly influenced by the anomeric effect. nih.gov A stronger anomeric effect can stabilize the ground state of the glycosyl donor, potentially increasing the activation energy for the formation of the glycosyl cation intermediate.

Prediction of Conformational Preferences and Molecular Interactions

The three-dimensional structure of this compound is crucial for its reactivity and physical properties. The bulky pivaloyl groups introduce significant steric interactions that dictate the conformational preferences of the pyranose ring and the orientation of the side chains.

Computational methods, including molecular mechanics (MM) and DFT, can be used to predict the most stable conformations. nih.gov For the pyranose ring, the chair conformation (⁴C₁) is expected to be the most stable for glucose derivatives. However, the presence of five bulky pivaloyl groups could potentially lead to minor distortions from the ideal chair geometry.

The conformational space of the five pivaloyl groups is vast. Each pivaloyl group has rotational freedom around the C-O and O-C=O bonds. Computational conformational searches can identify low-energy conformers by systematically rotating these bonds and calculating the corresponding energies. researchgate.netmdpi.com These studies can reveal preferred orientations that minimize steric clashes between the bulky tert-butyl groups.

Key molecular interactions that can be modeled include:

Dipole-Dipole Interactions: The carbonyl groups of the pivaloyl esters introduce dipoles, and their relative orientations will influence the conformational energy.

The predicted conformational preferences are essential for understanding the molecule's behavior in different environments and for interpreting experimental data, such as NMR spectra.

Modeling of Transition States in Glycosylation and Other Transformations

This compound can act as a glycosyl donor in glycosylation reactions after conversion of the anomeric pivaloyloxy group into a suitable leaving group. Computational modeling of the transition states of these reactions is critical for understanding and predicting their stereochemical outcomes. nih.govresearchgate.net

Glycosylation reactions can proceed through various mechanisms, including Sₙ1-like and Sₙ2-like pathways. DFT calculations can be used to model the transition states for both pathways. In an Sₙ1-like mechanism, the transition state would involve the departure of the leaving group to form a glycosyl cation intermediate. The stability and conformation of this cation are heavily influenced by the protecting groups. The pivaloyl group at C-2 can potentially participate in the reaction, forming a dioxolenium ion that shields one face of the pyranose ring, leading to the formation of a 1,2-trans glycosidic bond.

Computational modeling can provide detailed information about the transition state, including:

Geometry: The bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes.

Energy: The activation energy barrier, which determines the reaction rate.

Vibrational Frequencies: To confirm that the calculated structure is a true transition state (i.e., has one imaginary frequency).

The steric and electronic properties of the pivaloyl groups play a crucial role in the transition state. researchgate.net The steric bulk can influence the trajectory of the incoming nucleophile (the glycosyl acceptor), while their electron-withdrawing nature affects the stability of any positive charge that develops on the anomeric carbon. mdpi.com

By comparing the activation energies of competing pathways (e.g., leading to α- or β-glycosides), computational models can predict the stereoselectivity of glycosylation reactions involving donors derived from this compound.

Future Directions and Research Challenges

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of protected carbohydrates, including the pivaloylation of glucose, often involves the use of hazardous reagents and solvents, such as pyridine (B92270), and generates significant chemical waste. nih.govchemistryjournals.net The principles of green chemistry are driving research toward more environmentally benign and sustainable manufacturing processes. chemistryjournals.net

A primary challenge is the replacement of toxic and non-renewable solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For acylation reactions, research has focused on developing continuous flow processes which offer improved efficiency, safety, and reduced waste compared to traditional batch processes. nih.govnih.gov For example, acylation conditions have been successfully developed under continuous flow using acetonitrile, thereby avoiding the less environmentally friendly pyridine. nih.govnih.gov These methods not only minimize the use of hazardous materials but also allow for easier scalability, which is a significant bottleneck in the production of carbohydrate building blocks for automated glycan synthesis. researchgate.net

| Parameter | Traditional Methods | Greener Future Directions |

|---|---|---|

| Solvents | Pyridine, Chloroform, Dichloromethane | Acetonitrile (in flow), Water, Ionic Liquids nih.govchemistryjournals.net |

| Process Type | Batch Processing | Continuous Flow Synthesis nih.govresearchgate.net |

| Catalysis | Stoichiometric Reagents (e.g., DMAP) | Biocatalysis (Enzymes), Organocatalysis chemistryjournals.netmdpi.com |

| Energy Input | Conventional Heating | Microwave-Assisted Synthesis chemistryjournals.net |

Enhanced Control over Regio- and Stereoselectivity in Complex Glycosylation Reactions

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. nih.gov Protecting groups on the glycosyl donor profoundly influence the stereochemical outcome of the reaction. nih.govresearchgate.net The pivaloyl group, when placed at the C-2 position of a glucose donor, typically directs the formation of 1,2-trans glycosides (β-linkages for glucose) through neighboring group participation. nih.gov In this mechanism, the carbonyl oxygen of the pivaloyl group attacks the anomeric center as the leaving group departs, forming a stable dioxolenium ion intermediate. nih.gov The glycosyl acceptor can then only attack from the opposite face, resulting in high β-selectivity. nih.gov

While this is highly effective for synthesizing 1,2-trans linkages, a significant and ongoing challenge is the stereoselective formation of 1,2-cis glycosides (α-linkages for glucose) when a participating group like pivaloyl is present at C-2. nih.gov Future research must focus on overcoming this inherent directing effect. Strategies may include the use of specific promoters, additives, or solvent systems that can favor an SN2-type displacement at the anomeric center over the formation of the dioxolenium ion intermediate.

Furthermore, the steric bulk of pivaloyl groups can be exploited to achieve regioselectivity in the partial protection or glycosylation of poly-hydroxyl compounds. nih.gov However, predicting these steric effects precisely, especially in complex oligosaccharide synthesis, remains difficult. The interplay between the reactivity of the glycosyl donor and acceptor, heavily influenced by their respective protecting groups, adds another layer of complexity. nih.govuniversiteitleiden.nl Developing computational models to better predict the outcomes of glycosylation reactions based on the structure of the reactants and conditions is a key area for future investigation.

Exploration of Novel Catalytic Systems for Pivaloylation and Deprotection

The introduction (pivaloylation) and removal (deprotection) of pivaloyl groups are fundamental steps that require efficient and selective methods. Research into novel catalytic systems aims to improve upon traditional methods, which often require harsh conditions or stoichiometric reagents.

For regioselective pivaloylation, methods utilizing organotin intermediates, such as the dibutyltin (B87310) oxide method, have proven effective for selectively activating a particular hydroxyl group, leading to high yields of single substitution products like 2-O-pivaloyl derivatives. nih.govresearchgate.net Future work will likely seek to replace tin-based reagents with more environmentally friendly catalysts.

Deprotection of the highly stable pivaloyl ester typically requires strong basic conditions (e.g., sodium methoxide), which can be incompatible with other sensitive functional groups in a complex molecule. alchemyst.co.uk A major research challenge is the development of milder and more selective deprotection methods. This includes exploring novel enzymatic catalysts that can hydrolyze the bulky pivaloyl ester under neutral pH conditions. Additionally, new pivaloyl-based protecting groups are being designed that incorporate functionalities allowing for cleavage under specific, mild conditions. For instance, pivaloyl analogues that can be removed via mild oxidative or reductive conditions offer a significant advantage in multistep syntheses by expanding the range of orthogonal protecting group strategies. wiley-vch.de

| Process | Conventional Method | Novel/Future Approach |

|---|---|---|

| Pivaloylation (Acylation) | Pivaloyl chloride with pyridine/DMAP | Dibutyltin oxide method for regioselectivity; Organocatalysis mdpi.comresearchgate.net |

| Deprotection | Strong base (e.g., NaOMe) | Enzymatic hydrolysis; Cleavage of modified pivaloyl analogues under mild redox conditions wiley-vch.de |

Expanding the Scope of Penta-O-pivaloyl-beta-D-glucopyranose as a Building Block for Advanced Materials and Specialized Molecules

This compound is primarily used as a protected form of glucose in organic synthesis, serving as a precursor to more complex glycosylated compounds such as glycosylamines and glycosylthioureas. However, its potential as a foundational building block for advanced materials and highly specialized molecules is an emerging area of research.

The rigid glucose core, when fully functionalized, can act as an optimal scaffold to present chemical groups in a precise three-dimensional arrangement. nih.gov This concept has been explored with the related compound, penta-O-galloyl-D-glucopyranose (PGG), where the glucose core positions the galloyl groups for specific biological interactions. nih.govresearchgate.net A similar strategy can be applied using the pivaloylated glucose scaffold. Through selective deprotection of one or more pivaloyl groups, followed by the introduction of new functionalities, a wide array of specialized molecules can be synthesized for applications in medicinal chemistry, chemical biology, and diagnostics.

In materials science, the high stability and well-defined structure of this compound make it an attractive starting material for carbohydrate-based polymers, liquid crystals, or components of drug delivery systems. The chirality and dense functionality of the glucose core can be used to impart unique properties to these materials. The challenge lies in developing controlled polymerization and modification techniques that leverage the unique structure of the carbohydrate building block. As the demand for renewable and biocompatible materials grows, the use of carbohydrate-derived synthons like this compound is poised to expand significantly beyond its traditional role in oligosaccharide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.